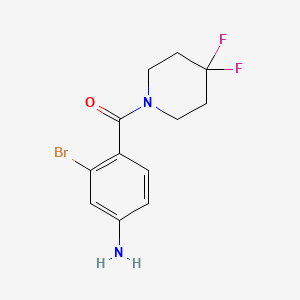
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone is a chemical compound with the molecular formula C12H12BrF2NO It is characterized by the presence of an amino group, a bromine atom, and a difluoropiperidyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-bromobenzene and 4,4-difluoropiperidine.
Coupling Reaction: The key step involves a coupling reaction between the 4-amino-2-bromobenzene and 4,4-difluoropiperidine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and difluoropiperidyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but lacks the amino group.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of the piperidyl group.
Uniqueness
(4-Amino-2-bromophenyl)(4,4-difluoro-1-piperidyl)methanone is unique due to the presence of both an amino group and a difluoropiperidyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H13BrF2N2O |
|---|---|
Peso molecular |
319.14 g/mol |
Nombre IUPAC |
(4-amino-2-bromophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H13BrF2N2O/c13-10-7-8(16)1-2-9(10)11(18)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6,16H2 |
Clave InChI |
CNHDLULXOMXXLB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)

![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)




![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)


![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)


